molecular formula C6H2ClF3N4 B156210 6-chloro-2-(trifluoromethyl)-7H-purine CAS No. 1998-63-6

6-chloro-2-(trifluoromethyl)-7H-purine

Cat. No. B156210
CAS RN: 1998-63-6
M. Wt: 222.55 g/mol
InChI Key: GRFXWPMEDWAEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07335654B2

Procedure details

6-Chloro-2-trifluoromethylpurine (1.10 g, 5.0 mmol) in 25 ml of methanol was treated with 1.35 g (25 mmol) of sodium methoxide at 80° C. for 60 hours. Water (50 ml) and ethyl acetate (50 ml) were added after the reaction mixture was cooled to 20° C. The organic layer was separated and concentrated. Chromatography gave 535 mg (49%) of the title compound.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:8]=[C:7]2[C:3]=1[NH:4][CH:5]=[N:6]2.C[O-].[Na+].O.[C:19](OCC)(=[O:21])C>CO>[CH3:19][O:21][C:2]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:8]=[C:7]2[C:3]=1[NH:4][CH:5]=[N:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=C2NC=NC2=NC(=N1)C(F)(F)F
Name
sodium methoxide
Quantity
1.35 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C2NC=NC2=NC(=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 535 mg
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.